

# Spectroscopic Profile of Methyl 2,3-dibromopropionate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2,3-dibromopropionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,3-dibromopropionate**, a halogenated ester of significant interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

## Spectroscopic Data Summary

The spectroscopic data for **Methyl 2,3-dibromopropionate** is summarized in the tables below, providing a clear and concise reference for its structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **Methyl 2,3-dibromopropionate** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (CDCl<sub>3</sub>).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J) in Hz
4.452	Doublet of doublets	1H	CHBr	J = 10.8, 4.8
3.919	Doublet of doublets	1H	CH <sub>2</sub> Br (diastereotopic)	J = 10.8, 9.8
3.844	Singlet	3H	OCH <sub>3</sub>	-
3.697	Doublet of doublets	1H	CH <sub>2</sub> Br (diastereotopic)	J = 9.8, 4.8

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl 2,3-dibromopropionate**.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Carbon Type
168.0	C=O (Ester carbonyl)
53.0	OCH <sub>3</sub> (Methoxy)
45.0	CHBr
34.0	CH <sub>2</sub> Br

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl 2,3-dibromopropionate**.

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2,3-dibromopropionate** highlights the presence of key functional groups. The following are characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~1740	Strong	C=O	Stretch
~1200	Strong	C-O	Stretch (Ester)
~2950	Medium	C-H	Stretch (Alkyl)
~650	Strong	C-Br	Stretch

Table 3: Key IR Absorption Bands for **Methyl 2,3-dibromopropionate**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
244, 246, 248	Variable	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for two Br atoms)
165, 167	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
121, 123	High	[CH <sub>2</sub> BrCHBr] <sup>+</sup>
59	High	[COOCH <sub>3</sub> ] <sup>+</sup>

Table 4: Mass Spectrometry Data for **Methyl 2,3-dibromopropionate**.[\[2\]](#)

## Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

**Sample Preparation:** A sample of **Methyl 2,3-dibromopropionate** (typically 10-50 mg for  $^{13}\text{C}$  NMR and 1-5 mg for  $^1\text{H}$  NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

#### $^1\text{H}$ NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment is typically used.
- **Acquisition Time:** ~2-4 seconds.
- **Relaxation Delay:** 1-5 seconds.
- **Number of Scans:** 8-16 scans are usually sufficient.
- **Data Processing:** The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

#### $^{13}\text{C}$ NMR Acquisition:

- **Pulse Program:** A proton-decoupled pulse program is used to simplify the spectrum.
- **Acquisition Time:** ~1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.
- **Number of Scans:** A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Similar to  $^1\text{H}$  NMR, the data undergoes Fourier transformation, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

Sample Preparation: As **Methyl 2,3-dibromopropionate** is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean salt plates is first recorded.
- The sample is then placed on one plate, and the second plate is pressed on top to create a thin film.
- The sample spectrum is then recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Resolution: Typically 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **Methyl 2,3-dibromopropionate**.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: Typically set to 250  $^{\circ}\text{C}$ .

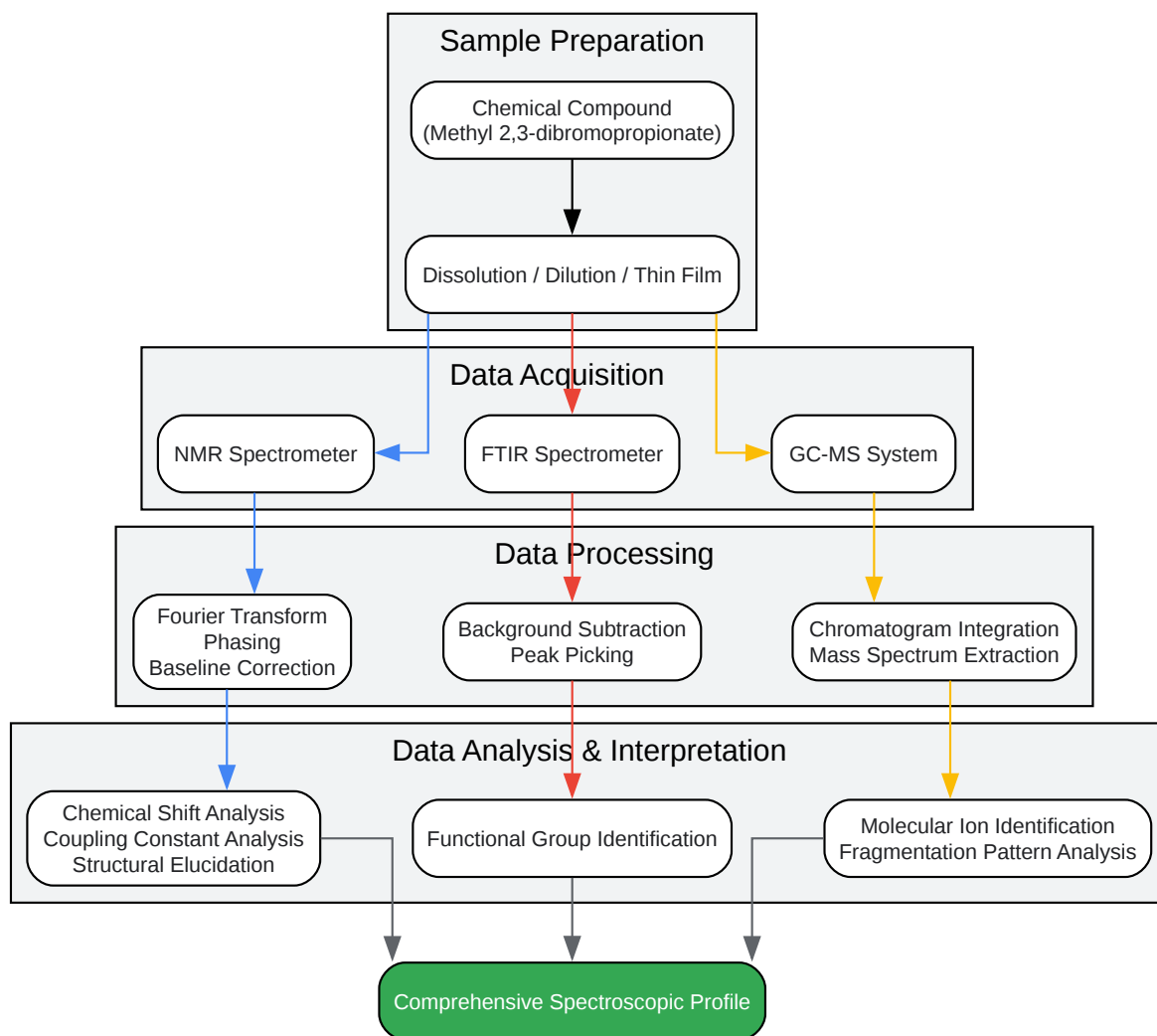
- Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scanned from m/z 40 to 300.
- Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to **Methyl 2,3-dibromopropionate** is analyzed for its molecular ion and fragmentation pattern.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2,3-dibromopropionate**.



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General workflow for spectroscopic analysis.

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## References

- 1. <sup>1</sup>H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Methyl 2,3-dibromopropionate [webbook.nist.gov]
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